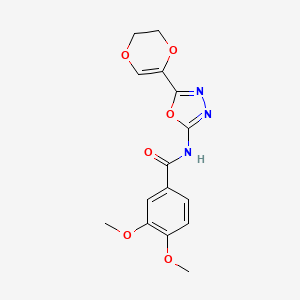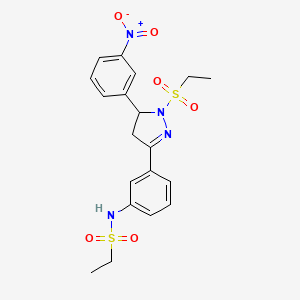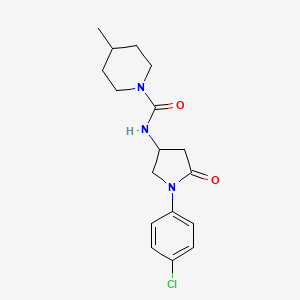![molecular formula C20H26N4O2 B2438384 N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea CAS No. 1029776-63-3](/img/structure/B2438384.png)
N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Novel compounds, including N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea derivatives, have been designed, synthesized, and evaluated for biological activities. These compounds exhibit antiproliferative effects against various cancer cell lines, demonstrating moderate to strong activity, especially against breast carcinoma MCF-7 cell lines. Some derivatives have shown extreme selectivity and high activity, indicating potential as lead compounds in developing cancer therapeutics (Perković et al., 2016). Additionally, these compounds have been explored for their antioxidant activities and their potential as antimicrobial agents, showing significant effects in various assays.
Antibacterial and Antifungal Activities
The urea and bis-urea derivatives have also been studied for their antimicrobial properties. For instance, one study focused on the Electro-Fenton degradation of antimicrobials, highlighting the potential of certain urea derivatives in environmental applications and possibly extending to antimicrobial activities (Sirés et al., 2007). Another research avenue involves the synthesis and characterization of new compounds for their anti-inflammatory and analgesic activities, indicating a broad spectrum of pharmacological benefits (Farag et al., 2012).
Fluorescence and Labeling Applications
Interestingly, some derivatives have been identified for their fluorescence properties, offering applications in biomedical analysis and fluorescent labeling. For instance, 6-Methoxy-4-quinolone, a related compound, exhibits strong fluorescence in a wide pH range of aqueous media, suggesting its use as a fluorescent labeling reagent (Hirano et al., 2004). This characteristic could potentially extend to this compound derivatives for specific labeling and detection applications in biological systems.
Inhibition of Translation Initiation
Additionally, some N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, suggesting their role in reducing cancer cell proliferation through the inhibition of translation initiation. These compounds demonstrate the potential for development into non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-7-8-17(11-15(14)2)22-18(25)13-26-19-12-16(3)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJAAWRXOFRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)

![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)
![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)
